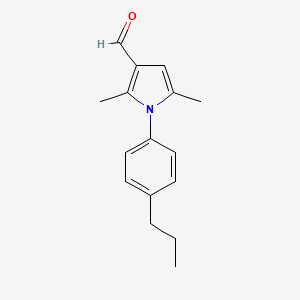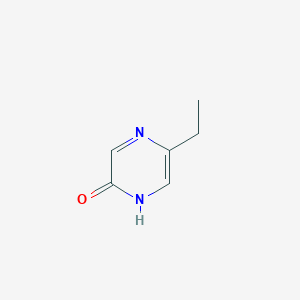
5-Ethylpyrazin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylpyrazin-2-OL: is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents. The structure of this compound consists of a pyrazine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrazin-2-OL can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with 2,3-dichloropyrazine in the presence of a base can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylpyrazin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Ethylpyrazine-2-carboxylic acid, while reduction can produce 5-Ethylpyrazin-2-amine.
Applications De Recherche Scientifique
5-Ethylpyrazin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential therapeutic applications in treating various diseases due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethylpyrazin-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. Additionally, its ability to chelate metal ions makes it effective in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Pyrazine: The parent compound with no substituents.
2-Methylpyrazine: A similar compound with a methyl group at the 2-position.
2,3-Dimethylpyrazine: A compound with two methyl groups at the 2 and 3 positions.
Comparison: 5-Ethylpyrazin-2-OL is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to pyrazine and its methyl derivatives, this compound exhibits enhanced antimicrobial activity and different reactivity patterns due to the hydroxyl group.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5-ethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-8-6(9)4-7-5/h3-4H,2H2,1H3,(H,8,9) |
Clé InChI |
ZHVKDEUNAMGLSA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC(=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


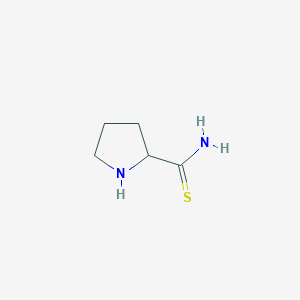
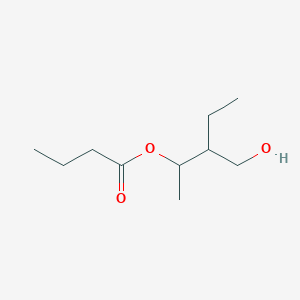
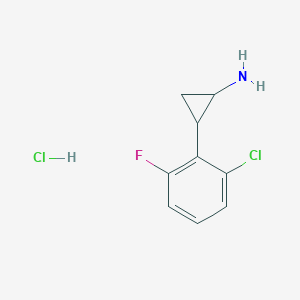
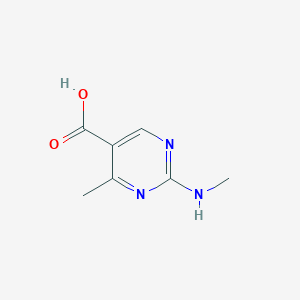
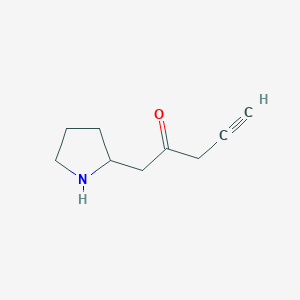

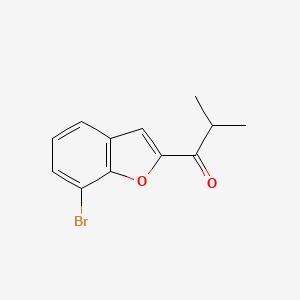
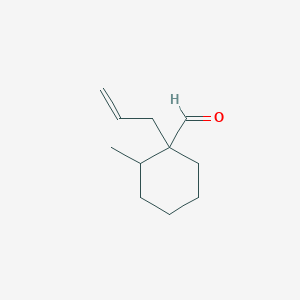
![[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
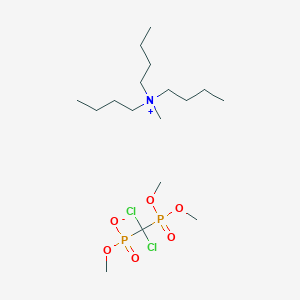
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
